

An In-depth Technical Guide to 3,4-Diaminoanisole (3,4-DAA)

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Compound of Interest

Compound Name: 3,4-DAA

Cat. No.: B10766947

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Chemical Structure and Identification

3,4-Diaminoanisole (**3,4-DAA**), also known by its IUPAC name 4-methoxybenzene-1,2-diamine, is an aromatic amine with the chemical formula $C_7H_{10}N_2O$. It is a key intermediate in the synthesis of various dyes and pharmaceuticals. The structure consists of a benzene ring substituted with two adjacent amino groups and a methoxy group at the para position relative to one of the amino groups.

Identifier	Value
IUPAC Name	4-methoxybenzene-1,2-diamine
Synonyms	3,4-DAA, 4-Methoxy-o-phenylenediamine, 1,2-Diamino-4-methoxybenzene
CAS Number	102-51-2
Molecular Formula	$C_7H_{10}N_2O$
Molecular Weight	138.17 g/mol
SMILES	<chem>COC1CCC(C(C1)N)N</chem> [1]
InChI Key	AGAHETWGCFCMDK-UHFFFAOYSA-N [1]

Physicochemical Properties

3,4-DAA is a dark brown to black solid or oily substance at room temperature. Its physicochemical properties are summarized in the table below. It is important to note that the free base has limited solubility in water, while its dihydrochloride salt is water-soluble.

Property	Value	Reference
Melting Point	46-48 °C	[2]
Boiling Point	302.4 ± 22.0 °C at 760 mmHg	[3]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. The dihydrochloride salt is soluble in water.	[2][4]
Appearance	Dark Brown to Black Oil to Solid	[2]

Synthesis and Purification

Synthesis Protocols

A common synthetic route to 3,4-diaminoanisole involves the reduction of 4-methoxy-2-nitroaniline. Two detailed experimental protocols are provided below.

Protocol 1: Catalytic Hydrogenation in Ethanol

- Reactants: 4-methoxy-2-nitroaniline (360 mg, 2.14 mmol), 10% Palladium on activated carbon (a pinch), Ethanol (65 mL).
- Procedure:
 - Place 4-methoxy-2-nitroaniline in a hydrogenation vessel and add ethanol.
 - Add a small amount of 10% palladium on activated carbon.

- Hydrogenate the mixture at room temperature under 50 psi of hydrogen pressure for 24 hours.
- After the reaction is complete, filter the mixture to remove the catalyst.
- Concentrate the filtrate on a rotary evaporator to obtain 3,4-diaminoanisole as a dark purple oil (294 mg, 99% yield).[\[2\]](#)[\[5\]](#)

Protocol 2: Catalytic Hydrogenation in Methanol

- Reactants: 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol), 10% Palladium on activated carbon (1.0 g, 9.4 mmol), Methanol (70 mL).
- Procedure:
 - To a stirring solution of 4-methoxy-2-nitroaniline in methanol at room temperature, add 10% palladium on activated charcoal.
 - Hydrogenate the mixture for 72 hours.
 - Filter the reaction mixture through calcium carbonate.
 - Remove the solvent to obtain 4-methoxybenzene-1,2-diamine as a dark brown oil (8.0 g, 97% yield).[\[6\]](#)

Purification

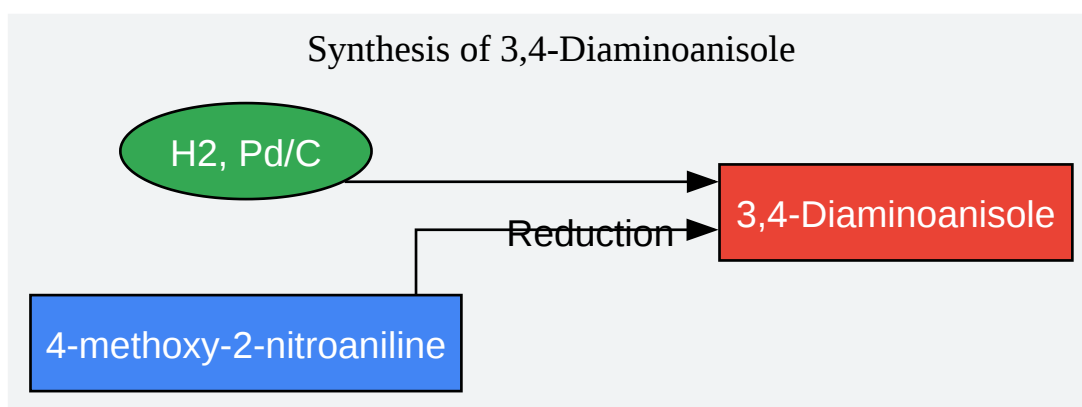
Purification of aromatic amines like **3,4-DAA** can be achieved through recrystallization or column chromatography.

Recrystallization:

A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic amines, solvent systems such as ethanol/water or mixed solvent systems like ethyl acetate + ethanol or methanol can be effective. The choice of solvent will depend on the impurities present.

Flash Column Chromatography:

For purification of basic amines via flash column chromatography, a stationary phase of silica gel can be used. To prevent peak tailing, which is common with amines on silica, the eluent can be modified with a small amount of a basic additive like triethylamine (0.1-1%). A typical eluent system would be a gradient of ethyl acetate in hexane. Alternatively, an aminopropyl-modified silica gel column can be used, which provides a slightly basic surface and can improve the separation of basic compounds without the need for a mobile phase modifier.



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Synthesis of 3,4-Diaminoanisole

Spectral Characterization

The identity and purity of **3,4-DAA** can be confirmed using various spectroscopic techniques.

Technique	Key Features
^1H -NMR	(CDCl_3): δ 6.64 (d, $J=8.7$ Hz, 1H), 6.35-6.30 (m, 1H), 6.26 (d, $J=8.7$ Hz, 1H), 3.52 (s br, 2H), 3.07 (s br, 2H). ^{[2][5]} ($\text{MeOH-}d_4$): δ 6.62 (d, $J = 8.4$ Hz, 1H), 6.34 (d, $J = 2.8$ Hz, 1H), 6.18 (dd, $J = 2.8, 8.4$ Hz, 1H), 3.82 (s, 3H). ^[6]
^{13}C -NMR	Expected signals for 7 distinct carbon atoms: aromatic carbons (some attached to N and O, others to H), and a methoxy carbon.
IR Spectroscopy	Expected peaks for N-H stretching of the amino groups (around $3300\text{-}3500\text{ cm}^{-1}$), C-H stretching of the aromatic ring and methoxy group (around $2850\text{-}3100\text{ cm}^{-1}$), C=C stretching of the aromatic ring (around $1450\text{-}1600\text{ cm}^{-1}$), and C-O stretching of the methoxy group (around $1000\text{-}1300\text{ cm}^{-1}$).
Mass Spectrometry	Molecular ion peak (M^+) at $m/z = 138$. Fragmentation may involve loss of a methyl group from the methoxy moiety or other characteristic cleavages of the aromatic amine structure.

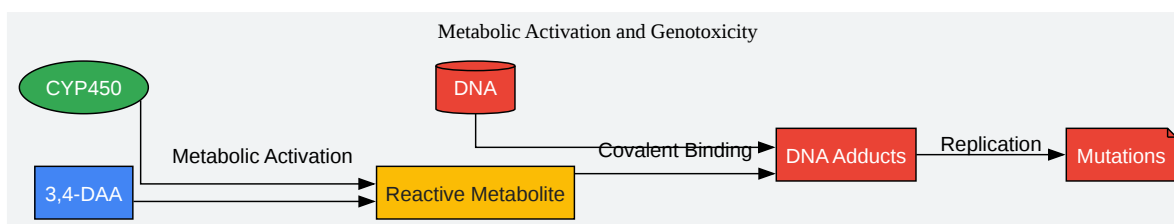
Biological Activity and Toxicology

While 3,4-diaminoanisole itself has not been as extensively studied as its isomer, 2,4-diaminoanisole (a known carcinogen), aromatic amines as a class are known to have potential toxicological effects, including mutagenicity and carcinogenicity.

Mechanism of Action

The biological activity of aromatic amines often involves metabolic activation, primarily by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive intermediates, such as N-hydroxyarylamines, which can then form adducts with DNA. These DNA adducts can lead to mutations if not repaired, which is a key step in chemical carcinogenesis. The

mechanism of action for 3,4-diaminoanisole likely involves its interaction with various molecular targets, where the amino groups can form hydrogen bonds, potentially inhibiting or acting as a substrate for enzymes involved in amino group transformations.



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Metabolic Activation of Aromatic Amines

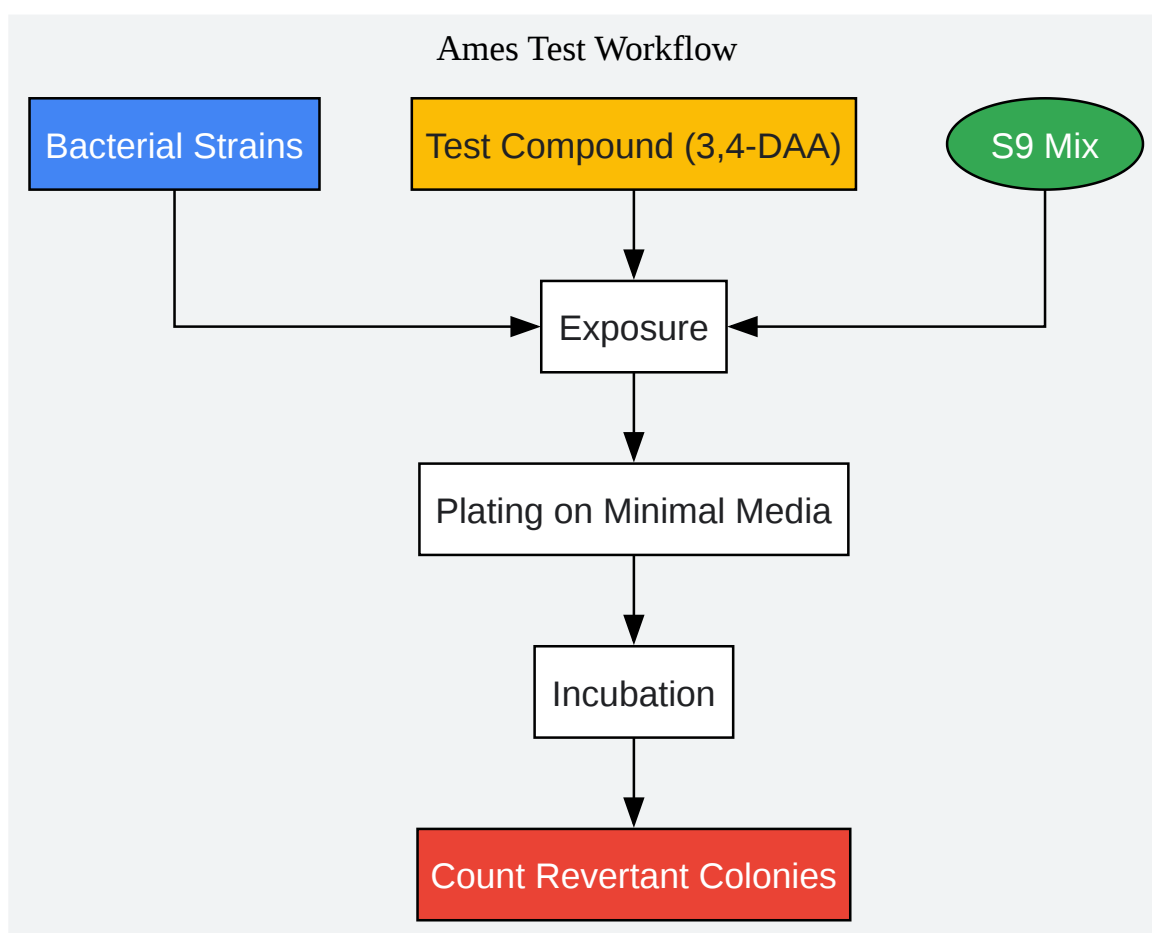
Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Experimental Workflow: Ames Test for Aromatic Amines

- **Strains:** A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* strains (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine or tryptophan, respectively, and contain various mutations that make them sensitive to different types of mutagens.
- **Metabolic Activation:** Since many aromatic amines are pro-mutagens, the test is performed both with and without a metabolic activation system, typically a rat liver homogenate fraction (S9 mix), which contains cytochrome P450 enzymes.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test compound (**3,4-DAA**) in the presence and absence of the S9 mix.

- **Plating:** The treated bacteria are plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).
- **Incubation:** The plates are incubated for 48-72 hours at 37°C.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.



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Ames Test Experimental Workflow

Safety and Handling

3,4-Diaminoanisole is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Applications

3,4-Diaminoanisole is primarily used as an intermediate in the synthesis of:

- Azo dyes: Its diamine functionality makes it a valuable precursor for creating a variety of colored compounds.
- Pharmaceuticals: It serves as a building block for more complex molecules with potential therapeutic applications.
- Quinoxalines: It can be used in the production of these heterocyclic compounds.[7]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 3,4-diaminoanisole. Researchers and drug development professionals should handle this compound with appropriate safety precautions and consider its potential for toxicity in their applications.

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